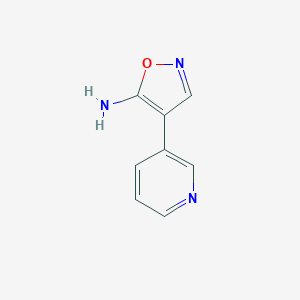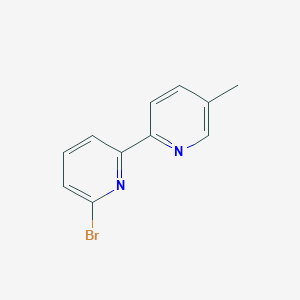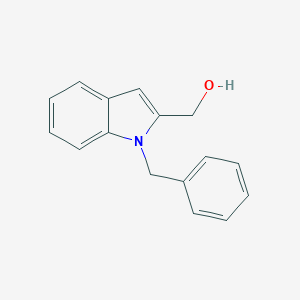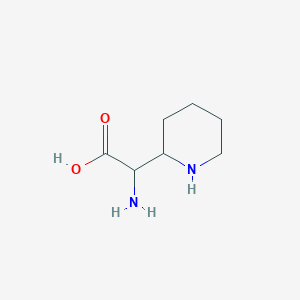
4-(Pyridin-3-yl)-1,2-oxazol-5-amine
説明
Synthesis Analysis
The synthesis of compounds related to 4-(Pyridin-3-yl)-1,2-oxazol-5-amine often involves interactions between different heterocyclic scaffolds. For example, the synthesis of derivatives from triazine and triazolamine precursors has been reported, showcasing solvent-free interactions and transformations under autoclave conditions without altering the methylsulfanyl group, indicating the versatility and reactivity of these heterocyclic systems (Shtaitz et al., 2023).
Molecular Structure Analysis
Molecular structure determinations, often through X-ray crystallography, provide insights into the arrangement and geometry of molecules. For instance, certain derivatives crystallize in non-centrosymmetric space groups with triclinic systems, forming structures through intermolecular contacts (Shtaitz et al., 2023). These findings highlight the complex and diverse molecular architectures possible within this class of compounds.
科学的研究の応用
Synthesis and Antimicrobial Activity The compound 4-(Pyridin-3-yl)-1,2-oxazol-5-amine and its derivatives have been synthesized and evaluated for antimicrobial activities. Research shows that derivatives such as 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol and 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol exhibit good to moderate antimicrobial activity against various microorganisms. This highlights the potential of these compounds in developing new antimicrobial agents (Bayrak et al., 2009).
Anticancer Evaluations Compounds derived from 4-(Pyridin-3-yl)-1,2-oxazol-5-amine have also been synthesized and assessed for their anticancer properties. A series of N-substituted-1,3,4-oxadiazol-2-amines, thiadiazol-2-amines, and triazole-3-thiones demonstrated significant cytotoxicity against various human cancer cell lines, with certain Mannich bases showing potent activity against gastric cancer cells. This suggests the compound's derivatives may serve as leads for the development of new anticancer drugs (Abdo & Kamel, 2015).
Chemical Synthesis and Characterization The synthesis methodologies and characterization of various derivatives of 4-(Pyridin-3-yl)-1,2-oxazol-5-amine have been extensively studied. These derivatives include novel bisheteroaryl bisazo dyes and thiazolidinones, demonstrating the compound's versatility in chemical synthesis and potential applications in materials science and medicinal chemistry (Modi & Patel, 2013; Dave et al., 2007).
作用機序
Target of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation . Another study suggests that pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, which share structural similarities with the compound , may act as potent modulators of Nur77, a nuclear receptor involved in apoptosis and cell proliferation .
Mode of Action
Based on the actions of structurally similar compounds, it may interact with its targets by binding to the active site, thereby inhibiting the function of the target protein . This interaction could lead to changes in cellular processes such as cell cycle progression or apoptosis.
Biochemical Pathways
For instance, inhibition of CDK2 can disrupt the cell cycle, preventing cell proliferation . Modulation of Nur77 can also influence apoptosis, potentially leading to cell death .
Pharmacokinetics
A study on a similar compound, pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide, suggests that it possesses good plasma stability . This could potentially impact the bioavailability of 4-(Pyridin-3-yl)-1,2-oxazol-5-amine, although further studies are needed to confirm this.
Result of Action
Based on the actions of similar compounds, it may lead to inhibition of cell proliferation and induction of apoptosis . These effects could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
特性
IUPAC Name |
4-pyridin-3-yl-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-7(5-11-12-8)6-2-1-3-10-4-6/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAQWMTZPBTIEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(ON=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587618 | |
| Record name | 4-(Pyridin-3-yl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-3-yl)-1,2-oxazol-5-amine | |
CAS RN |
186960-06-5 | |
| Record name | 4-(Pyridin-3-yl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B61308.png)


![Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B61313.png)
![Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B61316.png)

![(R)-(-)-1-[7-(Dimethylaminosulfonyl)benzofurazan-4-yl]pyrrolidin-3-yl isothiocyanate](/img/structure/B61319.png)
![4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid](/img/structure/B61326.png)
![5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole](/img/structure/B61328.png)
![3-[Bis(cyanomethyl)amino]propanenitrile](/img/structure/B61329.png)